

(N,N-Dimethyl)ethyl Laurate: A Technical Guide to its Potential Interdisciplinary Relevance

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Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl
dodecanoate

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Abstract

(N,N-Dimethyl)ethyl Laurate, a cationic lipid possessing a tertiary amine head group and a lauric acid tail, stands as a molecule of significant interest for a range of interdisciplinary applications. While specific experimental data for this compound remains limited in publicly accessible literature, its structural characteristics suggest considerable potential in fields such as drug delivery, gene therapy, and antimicrobial research. This technical guide consolidates the available information on analogous compounds to provide a comprehensive overview of the probable synthesis, characterization, and potential applications of (N,N-Dimethyl)ethyl Laurate. Detailed experimental protocols, derived from established methodologies for similar molecules, are presented to facilitate further investigation into this promising compound.

Introduction

(N,N-Dimethyl)ethyl Laurate, also known as **2-(dimethylamino)ethyl dodecanoate**, is a lipid molecule characterized by a C12 saturated fatty acid (lauric acid) chain and a tertiary amine functional group.^{[1][2][3]} This amphipathic structure imparts cationic properties, particularly at physiological pH, making it a candidate for various biomedical applications. The presence of the tertiary amine allows for protonation, leading to a positive charge that can interact with negatively charged biological molecules such as nucleic acids and cell membranes. This guide

explores the potential of (N,N-Dimethyl)ethyl Laurate by drawing parallels with structurally related cationic lipids and fatty acid esters.

Physicochemical Properties

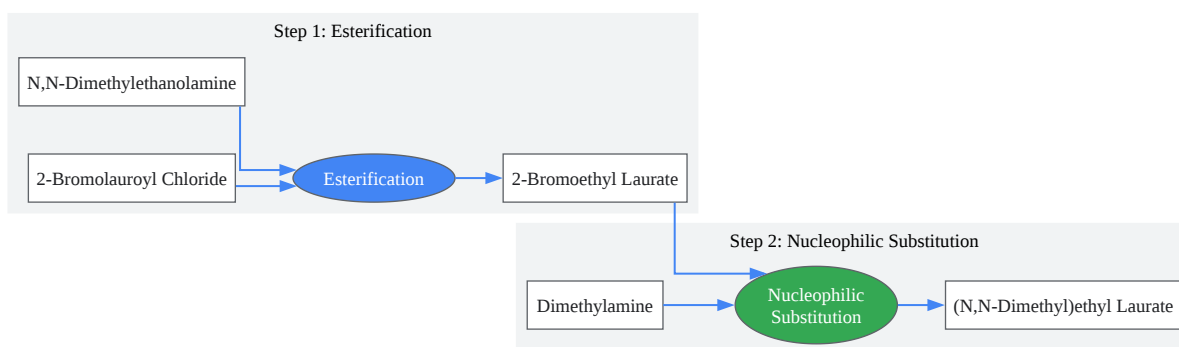
While extensive experimental data for (N,N-Dimethyl)ethyl Laurate is not readily available, its basic properties can be inferred from its chemical structure and information from chemical suppliers.

Property	Value	Reference
Chemical Formula	C ₁₆ H ₃₃ NO ₂	[2] [3]
Molecular Weight	271.45 g/mol	[4]
CAS Number	34839-10-6	[1] [2] [3]
Appearance	Likely a colorless to yellowish oil at room temperature	Inferred
Solubility	Expected to be soluble in organic solvents and sparingly soluble in water	Inferred

Synthesis and Purification

A definitive, published protocol for the synthesis of (N,N-Dimethyl)ethyl Laurate is not currently available. However, based on standard organic chemistry principles and published methods for analogous N,N-dimethylamino acid esters, a two-step synthetic route is proposed.[\[5\]](#)

Proposed Synthesis Workflow



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Caption: Proposed two-step synthesis of (N,N-Dimethyl)ethyl Laurate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromoethyl Laurate

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve lauroyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Slowly add 2-bromoethanol (1.1 equivalents) to the solution.
- Add a catalytic amount of a base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromoethyl laurate.

Step 2: Synthesis of (N,N-Dimethyl)ethyl Laurate

- Dissolve the crude 2-bromoethyl laurate (1 equivalent) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
- Add an excess of dimethylamine (e.g., a 2M solution in THF, 3-5 equivalents).
- Heat the reaction mixture to reflux and monitor its progress by TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent and wash with water to remove excess dimethylamine and its salt.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (N,N-Dimethyl)ethyl Laurate.

Purification Protocol

Purification of the final product can be achieved using column chromatography on silica gel.^[6] A gradient of ethyl acetate in hexane is a suggested eluent system. The fractions containing the pure product, as identified by TLC, should be combined and the solvent evaporated to yield the purified (N,N-Dimethyl)ethyl Laurate.

Characterization

The structure and purity of the synthesized (N,N-Dimethyl)ethyl Laurate should be confirmed by standard analytical techniques.

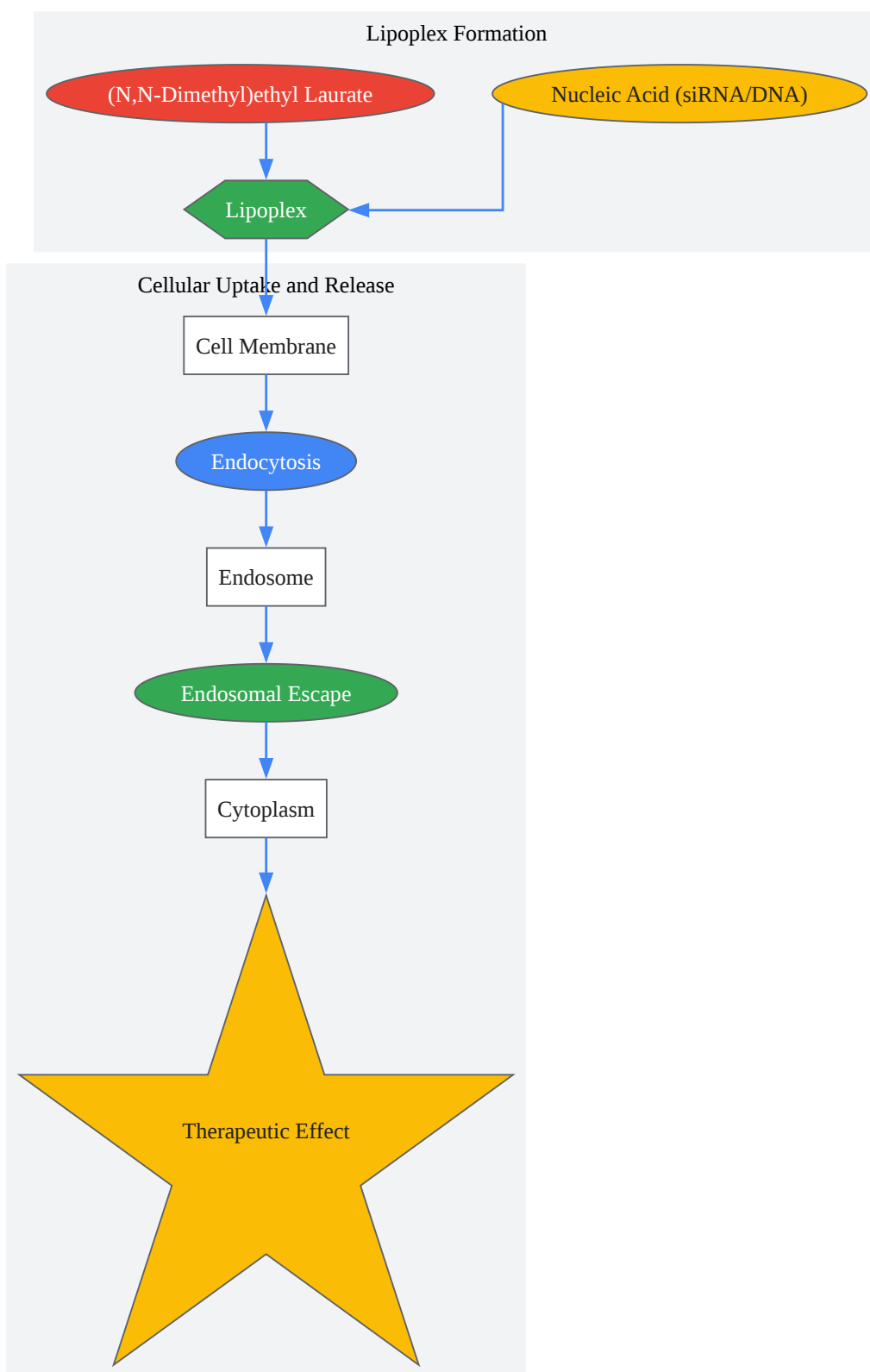
Technique	Expected Observations
^1H NMR	Peaks corresponding to the laurate fatty acid chain (long alkyl chain), the ethyl group, and the N,N-dimethyl groups. The chemical shifts of the protons adjacent to the ester and amine functionalities would be characteristic.
^{13}C NMR	Signals for the carbonyl carbon of the ester, the carbons of the ethyl and N,N-dimethyl groups, and the carbons of the lauric acid chain.
Mass Spectrometry (MS)	The molecular ion peak corresponding to the calculated molecular weight (271.45 g/mol).
Fourier-Transform Infrared Spectroscopy (FTIR)	A strong absorption band for the C=O stretching of the ester group (around 1740 cm^{-1}).

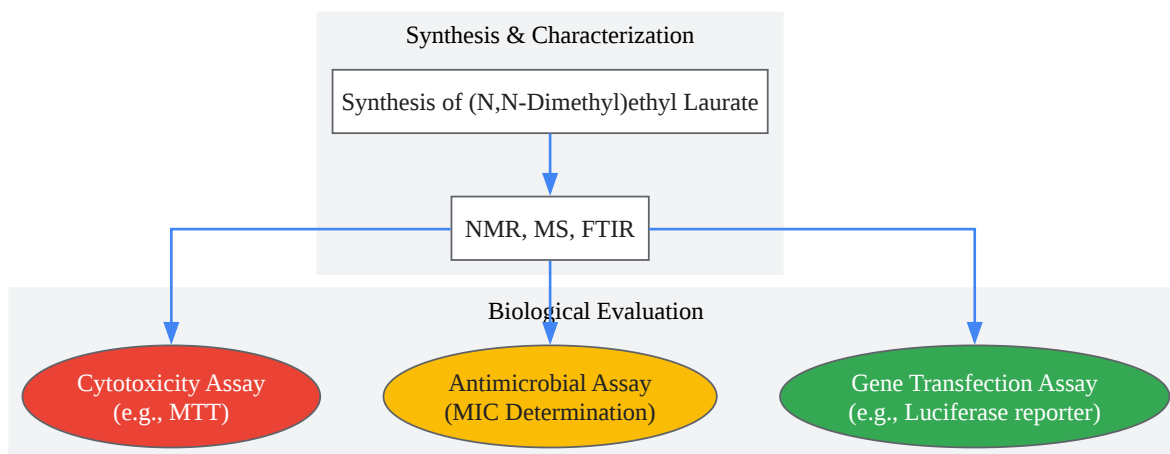
Potential Interdisciplinary Relevance and Applications

The structural features of (N,N-Dimethyl)ethyl Laurate suggest its potential utility in several scientific and therapeutic areas.

Drug Delivery and Gene Therapy

Cationic lipids with tertiary amine headgroups are known to be effective non-viral vectors for the delivery of nucleic acids such as siRNA and plasmid DNA.[3][7] The positively charged headgroup can electrostatically interact with the negatively charged phosphate backbone of nucleic acids, leading to the formation of lipoplexes. These complexes can protect the nucleic acids from degradation and facilitate their entry into cells.





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